molecular formula C19H14ClFN4OS B2694873 4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021025-11-5

4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2694873
CAS No.: 1021025-11-5
M. Wt: 400.86
InChI Key: CZJDUGFGQJOOSN-UHFFFAOYSA-N
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Description

4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a potent and selective small-molecule inhibitor identified in screening campaigns for novel kinase-targeting therapeutics. This compound has demonstrated significant research utility as a dual inhibitor of JAK2 and FLT3 kinases , key signaling nodes in proliferative diseases. Its mechanism of action involves competitively binding to the ATP-binding site of these kinases, thereby suppressing downstream signaling pathways such as JAK-STAT and FLT3-mediated survival signals. In preclinical studies, this pyrazolopyridine carboxamide derivative has shown promising efficacy in cellular models of hematological malignancies, particularly those driven by JAK2V617F mutations or FLT3-ITD mutations , making it a valuable chemical probe for investigating the pathophysiology of myeloproliferative neoplasms and acute myeloid leukemia. Researchers utilize this compound to elucidate the crosstalk between JAK and FLT3 signaling networks, to study mechanisms of drug resistance, and to evaluate combination treatment strategies in vitro. Its well-defined target profile provides a critical tool for dissecting the complex signaling cascades that drive oncogenesis and for validating new therapeutic approaches in biochemical and cellular assay systems.

Properties

IUPAC Name

4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4OS/c1-11-16-17(20)15(19(26)23-9-14-3-2-8-27-14)10-22-18(16)25(24-11)13-6-4-12(21)5-7-13/h2-8,10H,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJDUGFGQJOOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro and fluorophenyl groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

    Methylation and thiophenylmethyl substitution: These steps involve the use of methylating agents and thiophenylmethyl halides under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and fluorophenyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide have shown promising results in inhibiting tumor cell proliferation.

Case Study: Antitumor Efficacy

In a study conducted by researchers at the National Cancer Institute (NCI), various pyrazole derivatives were screened against a panel of cancer cell lines. The results demonstrated that certain derivatives exhibited an average growth inhibition rate of over 50% across multiple cancer types, including breast and colon cancers .

CompoundCell LineGI50 (μM)TGI (μM)
Compound AMCF7 (breast)15.7250.68
Compound BHCT116 (colon)12.5345.00

Antiviral Applications

The antiviral potential of pyrazole compounds has also been explored, particularly in targeting influenza viruses. The mechanism involves disrupting the viral RNA-dependent RNA polymerase, which is crucial for viral replication.

Case Study: Influenza Virus Inhibition

Research has focused on synthesizing derivatives that target the PA-PB1 interface of the influenza A virus polymerase. Compounds structurally related to This compound have shown IC50 values in the low micromolar range, indicating effective inhibition of viral polymerase activity .

CompoundTargetIC50 (μM)EC50 (μM)
Compound CPA-PB1 Interface3.3>100
Compound DPA-PB1 Interface31.043.0

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of This compound with various biological targets. These studies suggest that this compound can act as a potent inhibitor of specific enzymes involved in cancer progression and viral replication.

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Weight Bioactivity (if reported)
Target Compound Pyrazolo[3,4-b]pyridine 4-Cl, 1-(4-Fluorophenyl), 3-Me, 5-carboxamide (thiophen-2-ylmethyl) 426.85 g/mol Under investigation
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 107658-94-6) Pyrazolo[3,4-b]pyridine 6-Cyclopropyl, 4-carboxylic acid 388.78 g/mol Antiviral/antibacterial
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 938001-13-9) Pyrazolo[3,4-b]pyridine 6-Cyclopropyl, 4-methyl ester 384.81 g/mol Intermediate for drug synthesis
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 4-Me, 5-(4-Cl-phenyl), 1-(2,4-diCl-phenyl), 3-carboxamide (3-pyridylmethyl) 504.70 g/mol Cannabinoid receptor modulator
ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) Piperazine-carbothioamide Pyridine and piperazine-linked trifluoromethyl, carbothioamide 487.85 g/mol Bacterial PPTase inhibitor (IC₅₀ = 0.2 µM)

Functional Group Impact on Bioactivity

  • Carboxamide vs. Carboxylic Acid : The target compound’s carboxamide group enhances solubility and hydrogen-bonding capacity compared to the carboxylic acid derivative (CAS 107658-94-6), which may exhibit higher acidity and lower membrane permeability .
  • Thiophene vs.
  • Chlorine Position : The 4-chloro substituent in the target compound contrasts with 3-chloro-5-trifluoromethylpyridine in ML267, which contributes to ML267’s potency against bacterial enzymes .

Physicochemical Properties

Table 2: Property Comparison
Compound LogP (Predicted) Water Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.2 0.05 1 6
CAS 107658-94-6 2.8 0.12 2 5
CAS 938001-13-9 3.5 0.02 0 5
ML267 3.9 0.01 2 7

The target compound’s moderate LogP (3.2) and solubility profile balance lipophilicity and bioavailability, whereas ML267’s higher LogP (3.9) may limit aqueous solubility despite its potent activity .

Biological Activity

The compound 4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H13ClFN4OS\text{C}_{15}\text{H}_{13}\text{ClF}\text{N}_4\text{OS}

This structure features a pyrazolo core, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents enhances its pharmacological profile.

Antiviral Activity

Research indicates that pyrazolo compounds exhibit significant antiviral properties. For instance, related compounds have shown efficacy against various viral infections, including Hepatitis C and HIV. The mechanism often involves the inhibition of viral polymerases or proteases.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo derivatives. The compound may inhibit specific kinases involved in cancer cell proliferation. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines.

Enzyme Inhibition

The compound has been noted for its ability to inhibit enzymes such as p38 MAPK (Mitogen-Activated Protein Kinase), which plays a crucial role in inflammatory responses and cancer progression. Inhibition of this kinase can lead to reduced inflammation and tumor growth.

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50/EC50 ValuesMechanism
Pyrazolo derivativesAntiviral (HCV)EC50 = 6.7 μMInhibition of viral replication
Related pyrazoleAnticancer (various cell lines)IC50 = 9.19 μMKinase inhibition
Similar structureAnti-inflammatoryEC50 = 0.12 mmol/Lp38 MAPK inhibition

The biological activity of this compound likely involves:

  • Kinase Inhibition : The compound may bind to ATP-binding sites on kinases, preventing their activation.
  • Viral Replication Interference : By inhibiting key enzymes in viral life cycles, it reduces the ability of viruses to replicate.
  • Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Q. What are the key considerations for designing a multi-step synthetic route for this compound?

A robust synthesis typically involves:

  • Core construction : Start with a pyrazolo[3,4-b]pyridine scaffold, leveraging Ullmann coupling or Suzuki-Miyaura reactions to introduce the 4-fluorophenyl and thiophen-2-ylmethyl groups .
  • Carboxamide formation : Use coupling agents like HATU or EDCI with N-methylmorpholine (NMM) to attach the thiophen-2-ylmethylamine moiety .
  • Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., methanol/water) to isolate intermediates .

Q. How can the compound’s structure be unambiguously confirmed?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and purity .
  • X-ray crystallography : Resolve single-crystal structures to confirm stereochemistry and bond angles, as demonstrated in analogous pyrazole derivatives .
  • HRMS : Validate molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Use fluorescence polarization or radiometric assays for kinase or receptor binding studies (e.g., IC50_{50} determination) .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) or anti-inflammatory activity in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structural modifications improve target selectivity and reduce off-target effects?

  • Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to modulate electronic properties and binding affinity .
  • Steric hindrance : Introduce bulky substituents (e.g., trifluoromethyl) at the pyridine 3-position to block non-specific interactions .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. How do substituent variations impact pharmacokinetic properties like metabolic stability?

  • Metabolic soft spots : Replace the 4-chloro group with deuterium or fluorinated analogs to slow oxidative metabolism .
  • LogP optimization : Adjust lipophilicity by introducing polar groups (e.g., hydroxyl or amine) while maintaining potency .
  • In vitro ADME : Use liver microsomes or hepatocyte assays to assess CYP450-mediated degradation .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Solubility enhancement : Formulate with co-solvents (e.g., PEG 400) or nanoemulsions to improve bioavailability .
  • Prodrug design : Mask the carboxamide as an ester or phosphate to enhance absorption .
  • Pharmacodynamic profiling : Conduct PK/PD studies in rodent models to correlate plasma concentration with target engagement .

Methodological Notes

  • Contradictory data : If spectral data (e.g., NMR shifts) conflict with expected structures, cross-validate via 2D NMR (COSY, HSQC) or independent synthesis .
  • Scale-up challenges : Optimize reaction conditions (e.g., microwave-assisted synthesis) to reduce side products during large-scale production .

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